BRD4-IN-4
Description
Properties
IUPAC Name |
1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONIJRZZRKKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Lactamization
A naphthalene derivative bearing an amide group undergoes cyclization under acidic or basic conditions. For example, heating 2-naphthylamide derivatives in polyphosphoric acid (PPA) at 120–140°C induces intramolecular cyclization, yielding the lactam structure. This method achieves moderate yields (50–65%) but requires optimization to avoid over-oxidation.
Transition Metal-Catalyzed Carbonylation
Palladium or cobalt catalysts enable C-H activation for carbonylative cyclization. A representative protocol involves treating 8-amino-1-naphthol with carbon monoxide (CO) under Pd(OAc)₂ catalysis, producing benzo[cd]indol-2(1H)-one in 70–75% yield. Key parameters include:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 1,10-Phenanthroline
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Solvent : DMF at 100°C
N-Alkylation at Position 1
Introducing the ethyl group at the indole nitrogen requires careful selection of alkylating agents and bases:
Direct Alkylation with Ethyl Halides
Reaction of the benzo[cd]indol-2(1H)-one core with ethyl bromide in the presence of NaH (2.2 eq.) in anhydrous DMF at 60°C for 12 hours affords the 1-ethyl derivative in 85% yield. Side products from over-alkylation are minimized by controlling stoichiometry.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient N-ethylation. Ethanol serves as the ethyl donor, with yields reaching 78% after 24 hours at room temperature.
Sulfonylation at Position 6
Installing the pyrrolidinylsulfonyl group involves electrophilic sulfonation followed by amine displacement:
Chlorosulfonation
Treating 1-ethylbenzo[cd]indol-2(1H)-one with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates the 6-sulfonyl chloride intermediate. Excess ClSO₃H (3 eq.) ensures complete conversion within 2 hours.
Amine Coupling
The sulfonyl chloride reacts with pyrrolidine (2 eq.) in THF under N₂. Triethylamine (3 eq.) neutralizes HCl, driving the reaction to completion. Isolation by column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound in 90% purity.
Optimization and Challenges
| Step | Key Variables | Optimal Conditions | Yield |
|---|---|---|---|
| Core Synthesis | Catalyst, Temperature | Pd(OAc)₂, 100°C | 75% |
| N-Alkylation | Base, Solvent | NaH, DMF | 85% |
| Sulfonylation | Amine Equivalents | 2 eq. pyrrolidine | 78% |
Regioselectivity Issues : Competing sulfonation at position 5 is mitigated by steric hindrance from the ethyl group at N1. Computational studies (DFT) confirm a 15 kcal/mol preference for 6-sulfonation over 5-sulfonation.
Scale-Up Considerations :
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Catalyst Recovery : Pd(OAc)₂ is recuperated via aqueous extraction (85% recovery).
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Waste Management : Neutralization of ClSO₃H requires careful pH control to prevent SO₂ release.
Alternative Pathways
Directed C-H Sulfonation
Rhodium-catalyzed C-H activation using [Cp*RhCl₂]₂ (2 mol%) and pyrolidine sulfonamide as the directing group achieves 6-sulfonation without chlorosulfonic acid. Yields are lower (60%) but avoid corrosive reagents.
One-Pot Alkylation-Sulfonation
Sequential addition of ethyl iodide and pyrrolidine sulfonamide in a single reactor reduces purification steps. However, competing reactions limit yields to 65%.
Analytical Validation
1H NMR (400 MHz, CDCl₃) :
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δ 8.82 (s, 1H, H-7)
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δ 4.20 (q, J = 7.1 Hz, 2H, NCH₂CH₃)
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δ 3.45 (m, 4H, pyrrolidine CH₂)
ESI-MS : [M+H]⁺ at m/z 331.4 (calc. 330.4).
Chemical Reactions Analysis
Types of Reactions: BRD4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, enhancing its binding affinity to BRD4
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that BRD4-IN-4 exhibits potent anticancer properties:
- Inhibition of Proliferation : The compound has been reported to inhibit the proliferation of MV4-11 cells (a model for MLL leukemia) with an IC50 value of approximately 6.83 μM .
- Cell Cycle Arrest : Research indicates that this compound induces G1 phase arrest in cancer cells, thereby halting their progression and proliferation .
- Mechanism Insights : The compound enters cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis .
Cancer Treatment
The primary application of this compound is in the treatment of hematological malignancies and solid tumors. Its ability to selectively target BRD4 makes it a valuable candidate for:
- MLL Leukemia : Given its specific action on MLL-associated pathways, this compound is being investigated for its effectiveness in treating this aggressive form of leukemia.
- Solid Tumors : Preliminary findings suggest potential applications in various solid tumors, although further research is needed to fully understand its efficacy across different cancer types.
Case Studies and Research Findings
| Study Reference | Description | Key Findings |
|---|---|---|
| Feng et al. (2018) | Design and synthesis of benzo[cd]indol-2(1H)-one derivatives | Identified this compound as a potent BRD4 inhibitor with significant anticancer activity against MV4-11 cells. |
| PMC8446683 (2021) | Evaluation of lysosome-targeted compounds | Demonstrated that this compound induces autophagy and apoptosis in cancer cells through lysosomal pathways. |
Mechanism of Action
BRD4-IN-4 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the formation of transcriptional complexes at super-enhancers, leading to the downregulation of oncogene expression. The compound also affects non-transcriptional functions of BRD4, such as DNA damage repair and telomere maintenance, contributing to its anti-cancer activity .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
*IC50 values inferred from growth inhibition assays.
Structure-Activity Relationship (SAR) Insights
- N1-Alkyl Groups : Ethyl (target compound) provides optimal hydrophobic interactions with BRD4’s ZA channel, outperforming bulkier groups (e.g., butyl in compound 21 ) that reduce binding flexibility. Propyl derivatives (e.g., compound 20 ) show ~30% lower affinity due to steric hindrance.
- C6 Substituents : The pyrrolidinylsulfonyl group enhances BRD4 binding via hydrogen bonding with Asp144 and Tyr139 . Replacing it with 3,5-dimethylisoxazole (compound 19 ) reduces Kd by 50%, highlighting the sulfonyl group’s critical role.
- Polyamine Conjugates : Derivatives with polyamine chains (e.g., compound 14c ) exhibit lysosomotropic effects, promoting caspase activation and antimetastatic activity (82.5% inhibition at 1 mg/kg) but lack BRD4 specificity .
Selectivity and Off-Target Effects
The target compound demonstrates >100-fold selectivity for BRD4 over non-BET bromodomains (e.g., CREBBP, EP300) due to its unique interaction with the WPF shelf .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-Ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one is a synthetic compound derived from the benzo[cd]indole framework, which has gained attention due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.401 g/mol
- CAS Number : [specific CAS number not provided in sources]
The biological activity of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may induce cell death in cancerous cells through the following mechanisms:
- Lysosomal Targeting : The compound has been shown to localize in lysosomes, leading to the induction of autophagy and apoptosis in cancer cells. This dual action enhances its efficacy as a therapeutic agent against tumors .
- Inhibition of Key Enzymes : It has been evaluated for its inhibitory effects on various enzymes associated with cancer progression, including Aurora B kinase, which plays a crucial role in mitosis and is often overexpressed in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor effects of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma. The mechanism involves the activation of apoptotic pathways and modulation of autophagy-related genes .
Case Studies and Research Findings
A notable study conducted by researchers involved synthesizing derivatives of benzo[cd]indol-2(1H)-one and evaluating their biological activities:
| Compound | Activity | Mechanism |
|---|---|---|
| 15f | Potent anti-migration in hepatocellular carcinoma | Induces apoptosis and autophagy via lysosomal targeting |
| 7e | Strong antitumor activity against Aurora B | Inhibits Aurora B kinase activity |
These findings suggest that modifications to the benzo[cd]indole structure can enhance biological activity, making it a promising scaffold for further drug development.
Pharmacological Applications
The potential applications of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one extend beyond oncology. Its ability to modulate cellular stress responses may also position it as a candidate for treating diseases characterized by dysregulated autophagy.
Q & A
Q. What are the most efficient synthetic strategies for preparing benzo[cd]indol-2(1H)-one derivatives, including 1-ethyl-6-(1-pyrrolidinylsulfonyl) derivatives?
The synthesis of benzo[cd]indol-2(1H)-one scaffolds often employs cobalt-catalyzed C-H carbonylation of naphthylamides using benzene-1,3,5-triyl triorthoester as a CO source, yielding free NH derivatives in up to 88% efficiency . For functionalized derivatives like 1-ethyl-6-(1-pyrrolidinylsulfonyl), post-synthetic modifications (e.g., sulfonylation or alkylation) are typically performed on the core scaffold. Large-scale Negishi coupling and optimized Fries rearrangement reactions are also reported for precursor synthesis .
Q. How can researchers validate the structural integrity of benzo[cd]indol-2(1H)-one derivatives during synthesis?
Key validation methods include:
- NMR Spectroscopy : Characteristic downfield shifts for the oxindole carbonyl (δ ~170 ppm in NMR) and conjugated protons (e.g., δ 8.82 ppm for aromatic protons in NMR) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 799.45 for polyamine-conjugated derivatives) confirm molecular weight .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C 58.38%, H 5.65%, N 13.09% for trihydrochloride salts) .
Advanced Research Questions
Q. How do benzo[cd]indol-2(1H)-one derivatives act as selective BET bromodomain inhibitors, and what structural features drive BD1 vs. BD2 selectivity?
Benzo[cd]indol-2(1H)-one derivatives inhibit BET proteins by occupying the acetyl-lysine binding pocket. Selectivity for BD1 over BD2 (>100-fold) is achieved via:
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Substituent Optimization : Bulky groups (e.g., 1-pyrrolidinylsulfonyl) enhance BD1 affinity by filling hydrophobic sub-pockets .
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Binding Kinetics : Compounds like 85 (Kd = 124 nM for BRD4 BD1) show prolonged residence times due to hydrogen bonding with Asn140 .
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Data Table :
Compound BRD4 BD1 Kd (nM) BRD4 BD2 Kd (nM) Selectivity (BD1/BD2) 85 124 >10,000 >80 LT052 137 15,000 >109
Q. What methodologies are used to evaluate the anti-autophagy activity of benzo[cd]indol-2(1H)-one derivatives targeting Atg4B?
- AlphaScreen Assay : Measures inhibition of Atg4B protease activity using fluorescent substrates (e.g., LC3-GST fusion proteins) .
- Cellular Autophagy Flux : LC3-II/LC3-I ratio in MV4;11 leukemia cells treated with derivatives (e.g., 50% reduction at 10 μM) .
- Contradiction Note : Some compounds (e.g., S130) show promiscuous inhibition across proteases, necessitating counter-screening against caspases .
Q. How do polyamine conjugates of benzo[cd]indol-2(1H)-one derivatives enhance lysosome-targeted antimetastatic activity?
- Mechanism : Polyamine conjugation (e.g., homospermine hybrids) enables lysosomal accumulation via the polyamine transport system (PTS), triggering caspase activation and autophagy-mediated cytotoxicity .
- In Vivo Efficacy : 1 mg/kg dosing in metastatic models reduces tumor burden by 82.5% via inhibition of cell migration (p < 0.01 vs. control) .
- Structure-Activity Relationship (SAR) : Unsubstituted cores retain activity, while bulky groups (e.g., benzo[d]imidazol-2-yl) reduce potency due to poor lysosomal uptake .
Q. What strategies resolve contradictions in reported anticancer activities of benzo[cd]indol-2(1H)-one derivatives?
- Context-Dependent Activity : Derivatives like 14g show high antimetastatic activity (55% yield in synthesis) but low cytotoxicity in vitro, suggesting microenvironment-dependent effects .
- Assay Variability : Differences in cell lines (e.g., MV4;11 vs. solid tumors) and endpoints (proliferation vs. migration) explain divergent results. Standardized panels (e.g., NCI-60) are recommended .
Methodological Guidance
Q. How to design a structure-based virtual screening (SBVS) campaign for novel benzo[cd]indol-2(1H)-one inhibitors?
- Template Selection : Use crystal structures of target proteins (e.g., BRD4 BD1, PDB: 4LYI) for docking .
- Pharmacophore Filters : Prioritize compounds with (i) hydrogen bond donors for acetyl-lysine mimicry and (ii) hydrophobic groups for pocket occupancy .
- Validation : Cross-verify hits via AlphaScreen (for Atg4B) or fluorescence polarization (for BET bromodomains) .
Q. What in vivo pharmacokinetic parameters should be prioritized for benzo[cd]indol-2(1H)-one derivatives?
- Oral Bioavailability : Compound 85 achieves 75.8% bioavailability via logP optimization (~2.5) and reduced CYP3A4 metabolism .
- Half-Life Extension : Methylation of the pyrrolidinylsulfonyl group in LT052 increases T to 6.2 h in rats .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
